molecular formula C8H10N2O2 B3170073 N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide CAS No. 939999-37-8

N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide

Cat. No.: B3170073
CAS No.: 939999-37-8
M. Wt: 166.18
InChI Key: DKSFMGRTWCDFRB-UHFFFAOYSA-N
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Description

N'-Hydroxy-3-(hydroxymethyl)benzenecarboximidamide is a benzene-derived compound characterized by a hydroxymethyl (-CH2OH) substituent at the 3-position and an N'-hydroxycarboximidamide (-C(=NOH)NH2) functional group.

Properties

IUPAC Name

N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-2-6(4-7)5-11/h1-4,11-12H,5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSFMGRTWCDFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)/C(=N/O)/N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-(hydroxymethyl)benzenecarboximidamide typically involves the reaction of 3-(hydroxymethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired carboximidamide derivative under acidic conditions .

Industrial Production Methods

Industrial production methods for N’-hydroxy-3-(hydroxymethyl)benzenecarboximidamide are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(hydroxymethyl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboximidamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 3-(carboxymethyl)benzenecarboximidamide.

    Reduction: 3-(hydroxymethyl)benzylamine.

    Substitution: 3-(alkoxymethyl)benzenecarboximidamide.

Scientific Research Applications

N’-hydroxy-3-(hydroxymethyl)benzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(hydroxymethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide can be contextualized by comparing it to related benzenecarboximidamide derivatives. Key distinctions arise from variations in substituents, which influence reactivity, solubility, and biological activity.

Substituent Effects on Physicochemical Properties

Compound Name Substituent at 3-Position Key Properties Reference
This compound -CH2OH High polarity due to hydroxyl group; potential for hydrogen bonding. -
N-Hydroxy-3-methylbenzimidamide -CH3 Lower polarity; increased lipophilicity compared to hydroxymethyl analog.
N-Hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide -CF3 Electron-withdrawing CF3 group enhances metabolic stability and electronegativity.
N'-Hydroxy-3,4,5-trimethoxybenzenecarboximidamide -OCH3 (3,4,5-positions) Methoxy groups improve solubility and may modulate DNA/intercalation activity.
N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide -Cl (2-position) Chlorine introduces steric and electronic effects, potentially enhancing reactivity.

Biological Activity

N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Structural Overview

This compound is characterized by the presence of both hydroxymethyl and N'-hydroxy groups, which enhance its reactivity and interaction with biological targets. The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC(=CC(=C1)C(=NO)N)CO

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, blocking their functionality. This mechanism is particularly relevant in the context of drug discovery for enzyme-related diseases.
  • DNA/RNA Interaction : It may also interact with nucleic acids, influencing their stability and function, which is crucial for developing therapeutic agents targeting genetic material.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Potential : There are indications that it may possess anticancer properties, warranting further investigation into its efficacy against different cancer cell lines.
  • Anti-inflammatory Effects : Some studies have explored its role in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
N-hydroxy-N'-(4-methylphenyl)carboximidamideHydroxylated amideAntimicrobial
3-(dimethylamino)-1-(3-hydroxyphenyl)propan-1-oneKetone with phenolic groupAntidepressant
4-hydroxy-N,N-dimethylbenzamideHydroxylated amideAnalgesic properties

The presence of both hydroxymethyl and N'-hydroxy groups in this compound differentiates it from these analogs and contributes to its distinct biological profile.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against common bacterial pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism involved induction of apoptosis, highlighting its potential role in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide
Reactant of Route 2
N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide

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